
Octylmethacrylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methacrylic acid and its esters, including octyl methacrylate, can be achieved through several methods. One prevalent approach is the acetone cyanohydrin method, which involves synthesizing from acetone and hydrocyanic acid. Additionally, catalytic syntheses from petrochemical raw materials like ethylene, propylene, and isobutylene offer alternative routes (Gogin, Zhizhina, & Pai, 2020). Bio-based methods have also been developed, utilizing decarboxylation of itaconic acid and citric acid with solid transition-metal catalysts to achieve high selectivity in methacrylic acid production (Le Nôtre et al., 2014).
Molecular Structure Analysis
Octyl methacrylate's molecular structure is characterized by the ester linkage between the methacrylic acid and the octyl group. This structure imparts significant hydrophobic character while retaining the reactive vinyl group, allowing for polymerization. Studies on related methacrylate esters reveal insights into the synthesis and structural characterization of these molecules, emphasizing the role of the ester and methacrylate groups in determining their properties and reactivity (Huda et al., 2017).
Chemical Reactions and Properties
Octyl methacrylate undergoes polymerization reactions typical of methacrylate esters. Emulsion polymerization techniques have been applied to synthesize microencapsulated phase change materials with methacrylate shells, demonstrating the versatility of methacrylate esters in producing functional materials (Aksoy et al., 2017). The copolymerization of octyl methacrylate with other monomers enables the fabrication of polymers with tailored properties for specific applications (Ahmed, Mohammed, & Hamad, 2017).
Physical Properties Analysis
The physical properties of octyl methacrylate and its polymers are influenced by the molecular weight, polymerization conditions, and copolymer composition. Studies on methacrylate polymers have investigated their thermal behavior, demonstrating their potential in high-temperature applications and as additives in lubricants to improve viscosity and pour point (Saha & Ghosh, 2019).
Chemical Properties Analysis
The chemical properties of octyl methacrylate, such as reactivity and stability, are pivotal in its utility across various industrial sectors. Its compatibility with different substrates and reactivity with other monomers make it a valuable component in creating copolymers with desired chemical characteristics. The synthesis and application of methacrylate-based monomers in curable systems highlight the importance of understanding the chemical behavior of these compounds (Ghaemy & Bekhradnia, 2010).
Wissenschaftliche Forschungsanwendungen
Synthese von Acrylatmonomeren
Octylmethacrylat wird bei der Synthese von Acrylatmonomeren in heterogenen kontinuierlichen Fließprozessen verwendet . Das (Meth)acryloylchlorid wird in Gegenwart von Triethylamin in einem Rohrreaktor mit n-Octanol und anderen Alkoholen umgesetzt, was zu hervorragenden Umwandlungen von Alkoholen zu ihren entsprechenden Estern innerhalb von 0,5 bis 5 Minuten Reaktionszeit führt . Dieses Verfahren bietet einen effizienten alternativen Syntheseweg für funktionelle (Meth)acrylatester .
Produktion von Biokatalysatoren
This compound wird bei der Produktion von Biokatalysatoren verwendet. Beispielsweise wurde Lipase aus Thermomyces lanuginosus (TLL) auf einem Methacrylat-Makroporenharz immobilisiert, das mit Octadecylgruppen beschichtet ist . Dieses Immobilisierungsprotokoll ergab einen Biokatalysator mit deutlich höherer Stabilität als den, der mit Octylagarose erhalten wurde .
Antibakterielle Aktivität
Einige synthetisierte Monomere von this compound haben eine antibakterielle Aktivität gezeigt . Die Länge der Alkylkette des Monomers hatte einen signifikanten Einfluss auf seine antibakterielle Aktivität .
Industrielle Anwendungen
This compound wird bei der Produktion von Polymeren für industrielle Anwendungen verwendet . Diese Polymere werden aufgrund ihrer steigenden globalen Nachfrage und ihrer breiten Verwendung in Konsumgütern, im Gesundheitswesen, in der Pharmaindustrie und allgemein in der chemischen Industrie in Millionen Tonnen pro Jahr hergestellt .
Energieeffiziente Prozesse
Die Synthese von this compound wird über einen Zeitraum von 4 Stunden ohne Verstopfung oder Druckaufbau durchgeführt, mit einem Betriebsvolumenstrom von 78,6 g h −1 des n-Octylacrylatmonomers im Labormaßstab, mit einer Ausbeute von 95 %
Wirkmechanismus
Target of Action
Octyl methacrylate, also known as N-Octyl Methacrylate, is primarily used in the polymer industry . It is an acrylate ester and its primary targets are polymers where it acts as a monomer contributing to the formation of polymeric chains .
Mode of Action
Octyl methacrylate interacts with its targets through a process known as free radical polymerization . In this process, the double bond in the methacrylate group of the molecule opens up and reacts with other monomers or growing polymer chains, resulting in the formation of long polymer chains . This interaction significantly changes the properties of the target, transforming individual monomers into a larger, more complex structure with new physical and chemical properties .
Biochemical Pathways
The biochemical pathways affected by Octyl methacrylate primarily involve the synthesis of polymers. The free radical polymerization process, in which Octyl methacrylate participates, is a key pathway in the formation of polymers . The downstream effects of this pathway include the creation of materials with diverse properties, ranging from flexible to rigid, and applications in various industries .
Pharmacokinetics
It’s important to note that octyl methacrylate is a small molecule with a molecular weight of 1983019 , which could influence its behavior in various environments.
Result of Action
The molecular effect of Octyl methacrylate’s action is the formation of polymeric chains through free radical polymerization .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Octyl methacrylate. Factors such as temperature, presence of initiators, and the chemical environment can affect the rate and efficiency of the polymerization process . Furthermore, the compound’s stability could be influenced by factors such as exposure to light, heat, and certain chemicals .
Safety and Hazards
Octyl methacrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil . The synthesis of various (meth)acrylates, including biobased terpenyl acrylates, is demonstrated . This development will play an important role for an on-demand production of (meth)acrylate monomers in fast, reliable and energy-efficient process .
Eigenschaften
IUPAC Name |
octyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDBRBFGPQCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Record name | N-OCTYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-18-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, octyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6025806 | |
| Record name | Octyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octyl methacrylate is a clear colorless liquid. (NTP, 1992) | |
| Record name | N-OCTYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
195 °F (NTP, 1992) | |
| Record name | N-OCTYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | N-OCTYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
2157-01-9 | |
| Record name | N-OCTYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20815 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HK4MM7QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of octyl methacrylate?
A1: The molecular formula of octyl methacrylate is C12H22O2, and its molecular weight is 198.30 g/mol.
Q2: Are there any spectroscopic techniques used to characterize octyl methacrylate?
A2: Yes, spectroscopic techniques like FTIR, 1H NMR, and 13C NMR are commonly employed for structural characterization of octyl methacrylate and its copolymers. [, ]
Q3: How does the length of the alkyl side chain in poly(n-alkyl methacrylates) affect their degradation under SF5+ bombardment?
A3: Research shows that increasing the alkyl pendant group length, like in the case of octyl methacrylate compared to methyl methacrylate, leads to a decrease in sputter rate and stability of characteristic secondary ions under SF5+ bombardment. This suggests more significant alkyl pendant group loss and increased intra- or intermolecular cross-linking. []
Q4: How does the addition of octyl methacrylate as a comonomer affect the properties of macroporous membranes?
A4: The incorporation of octyl methacrylate into macroporous membranes, synthesized alongside glycidyl methacrylate and ethylene dimethacrylate, impacts the membrane properties by increasing hydrophobicity, reducing water regain, and enhancing the overall strength of the membrane. These effects are more pronounced at higher concentrations of octyl methacrylate in the polymerization feed. []
Q5: How does the presence of octyl methacrylate in styrene/n-alkyl methacrylate copolymers affect their glass transition temperature (Tg)?
A5: The glass transition temperature (Tg) of styrene/n-alkyl methacrylate copolymers, including those with octyl methacrylate, can be predicted using the dyad approximation. This approach considers the weight or mole fractions of different dyads in the copolymer chain. It's important to note that when the comonomer units have significantly different numbers of rotatable bonds, as is the case with styrene and octyl methacrylate, using reciprocal Tg's and weight fractions of dyads provides more accurate predictions. []
Q6: How does octyl methacrylate affect the surface properties of polymer blends with polystyrene?
A6: In blends of poly(octyl methacrylate) (POMA) with polystyrene (PS), the surface morphology can undergo restructuring upon contact with water, particularly at high POMA ratios. This restructuring often manifests as a transition from a pitted surface in air to a surface with islands when immersed in water. The observed changes are reversible upon drying, indicating a dynamic response to the aqueous environment. []
Q7: What happens to the free volume in a polymer system when octyl methacrylate is incorporated into poly(methyl methacrylate) (PMMA)?
A7: Introducing octyl methacrylate into PMMA leads to the formation of a random copolymer. Positron annihilation lifetime spectroscopy reveals that this copolymerization results in a change in the size distribution of sites containing free volume within the polymer matrix. This suggests that the presence of octyl methacrylate influences the packing and arrangement of polymer chains, ultimately impacting the free volume characteristics of the material. []
Q8: Can polymers containing octyl methacrylate be utilized for oxygen transport applications?
A8: Yes, octyl methacrylate can be copolymerized with vinylimidazole to create membranes capable of binding cobaltporphyrin complexes. These complexes act as fixed oxygen carriers, facilitating oxygen transport through the membrane. The oxygen-binding affinity and transport properties can be tuned by adjusting the composition and structure of the copolymer. [, , ]
Q9: Can octyl methacrylate copolymers be used to create materials with photoresponsive properties?
A9: Yes, incorporating photosensitive moieties, such as chalcone derivatives, into copolymers containing octyl methacrylate yields materials with interesting photoresponsive properties. These materials exhibit changes in their physical and chemical characteristics upon exposure to UV light, making them suitable for applications in photolithography, holography, and other light-sensitive technologies. []
Q10: Have any computational studies been conducted on octyl methacrylate?
A10: While specific examples of computational studies on octyl methacrylate are limited in the provided research papers, computational chemistry techniques could be applied to investigate various aspects of this monomer. For instance, molecular dynamics simulations could provide insights into the structure and dynamics of octyl methacrylate in solution or within polymer matrices. Additionally, quantum chemical calculations could be used to study its electronic structure, reactivity, and interactions with other molecules.
Q11: How does the presence of octyl methacrylate in cross-linked methacrylate copolymers affect their network structure and swelling behavior?
A11: The solvent quality during polymerization significantly impacts the network structure of cross-linked methacrylate copolymers containing octyl methacrylate. The choice of solvent and its concentration influence the extent of primary cyclization during polymerization, ultimately affecting the mechanical properties and swelling behavior of the resulting hydrogel networks. []
Q12: How does the glass transition temperature of poly(octyl methacrylate) influence the rate of blooming of a low-molecular-mass hydrocarbon from the polymer matrix?
A12: Studies on the blooming of low-molecular-mass hydrocarbons from rubbery polymers, including poly(octyl methacrylate), reveal a correlation between the glass transition temperature (Tg) of the polymer and the rate of blooming. Specifically, a lower Tg generally corresponds to a faster rate of hydrocarbon blooming. This highlights the role of polymer chain mobility and free volume in the diffusion of small molecules through the polymer matrix. []
Q13: Is there information available about the environmental impact and degradation of octyl methacrylate?
A13: The provided research papers primarily focus on the synthesis, characterization, and applications of octyl methacrylate-based polymers. Information regarding the specific environmental impact and degradation pathways of this monomer requires further investigation. Assessing its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms is crucial for evaluating its environmental risks.
Q14: Are there any studies about the dissolution and solubility of octyl methacrylate based polymers?
A14: While not explicitly addressed in the provided research papers, the dissolution and solubility of octyl methacrylate based polymers are crucial factors in various applications. The long hydrophobic alkyl chain of octyl methacrylate significantly influences the solubility of its homopolymers and copolymers. Understanding the solubility parameters, dissolution kinetics, and potential for swelling in different solvents is essential for optimizing processing conditions, material properties, and performance in intended applications.
Q15: How does the concentration of octyl methacrylate in a copolymer with methyl methacrylate impact its optical properties?
A15: As the concentration of octyl methacrylate increases in a copolymer with methyl methacrylate, the copolymer's transparency decreases. This is attributed to the increasing heterogeneity in the copolymer structure due to the difference in the refractive indices of the two monomer units. []
Q16: Can octyl methacrylate be used in the development of biocompatible materials?
A16: Octyl methacrylate, when copolymerized with other monomers like diethylene glycol dimethacrylate, can be used to create substrates with varying stiffness for cell culture studies. These substrates can be valuable tools for investigating the impact of material properties on cell behavior, including valvular interstitial cells, which are relevant for aortic valve tissue engineering. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


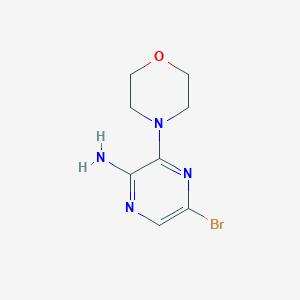
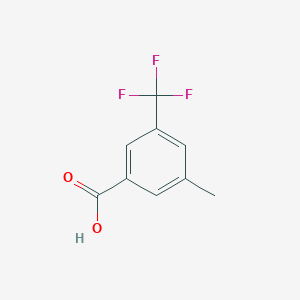
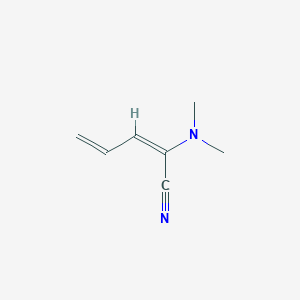

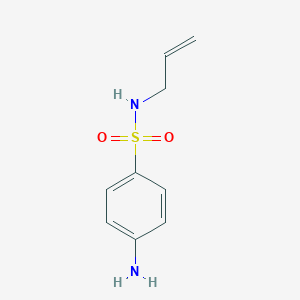
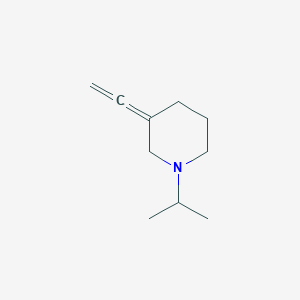

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)


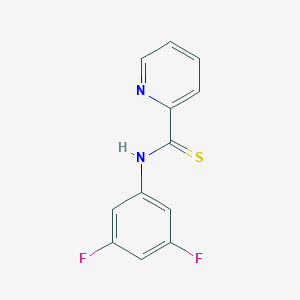
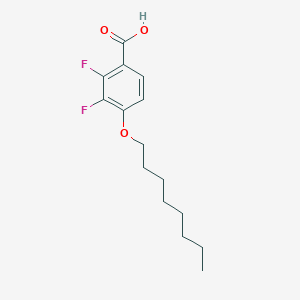
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)